molecular formula C15H14BrNO3 B14217967 3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol CAS No. 828247-37-6

3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B14217967
CAS No.: 828247-37-6
M. Wt: 336.18 g/mol
InChI Key: OZHCTBQSUSXNHB-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom, methoxy groups, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol typically involves the condensation of 3-bromo-2-methoxy-5-hydroxybenzaldehyde with 4-methoxyaniline under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: It can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins, while the imine linkage can interact with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Similar structure but lacks the bromine atom.

    3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a boronic acid group instead of the imine linkage.

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the imine linkage

Uniqueness

3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is unique due to the presence of both the bromine atom and the imine linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

828247-37-6

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

3-bromo-2-methoxy-5-[(4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H14BrNO3/c1-19-12-5-3-11(4-6-12)17-9-10-7-13(16)15(20-2)14(18)8-10/h3-9,18H,1-2H3

InChI Key

OZHCTBQSUSXNHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)Br)OC)O

Origin of Product

United States

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